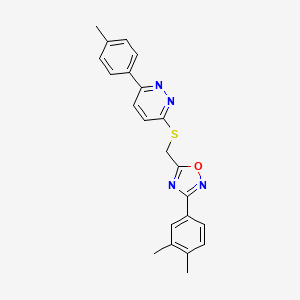

3-(3,4-Dimethylphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

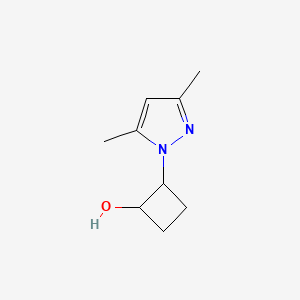

The compound 3-(3,4-Dimethylphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a heterocyclic molecule that contains multiple functional groups, including an oxadiazole ring, a pyridazine ring, and a thioether linkage. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties, such as fungicidal activity or potential use in material science due to its structural features.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of an oxime with acetic anhydride followed by heterocyclization . Similarly, the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles is achieved through bioisosterism, indicating that the oxadiazole ring can be a bioisosteric analogue of the thiadiazole ring . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles, has been optimized and analyzed using computational methods. These studies reveal that the pyridazine and oxadiazole rings, along with the phenyl ring, are coplanar, which could influence the electronic and steric properties of the molecule . This information could be relevant for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazoles can be quite diverse. For example, 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles can react with amines and hydrazines to form various derivatives, indicating that the oxadiazole ring can participate in nucleophilic substitution reactions . Additionally, the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide can lead to the formation of 1,3,4-oxadiazole-2-thione derivatives, which can further react to form other heterocyclic compounds . These reactions could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles and related compounds are influenced by their molecular structure. For instance, the crystal density and stability of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides are determined by their molecular packing and intermolecular interactions . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related oxadiazoles have been shown to have a functional relationship with temperature . These insights could be extrapolated to predict the properties of this compound, which may have similar structural characteristics.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Heterocyclic compounds, especially those containing 1,2,4-oxadiazole rings, have been synthesized for various applications due to their interesting chemical properties. For instance, El‐Sayed et al. (2008) explored the synthesis and characterization of monocyclic and bicyclic heterocyclic derivatives, including 1,2,4-oxadiazoles, highlighting their potential for further chemical transformations and applications in materials science and pharmaceuticals (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antimicrobial and Antifungal Applications

Compounds containing the 1,2,4-oxadiazole moiety have shown significant antimicrobial and antifungal activities. For example, research by Zou et al. (2002) on pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles demonstrated fungicidal activity against wheat leaf rust, suggesting their potential in agricultural applications to protect crops from fungal diseases (Zou, Lai, Jin, & Zhang, 2002).

Anti-Cancer Research

The structural moiety of 1,2,4-oxadiazoles has been incorporated into compounds with promising anticancer activities. A study by Redda & Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the potential of such heterocyclic compounds in the development of new cancer therapeutics (Redda & Gangapuram, 2007).

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-14-4-7-17(8-5-14)19-10-11-21(25-24-19)28-13-20-23-22(26-27-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLGYLKOTQVCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

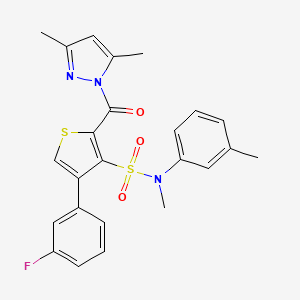

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

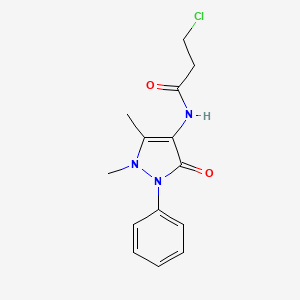

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)